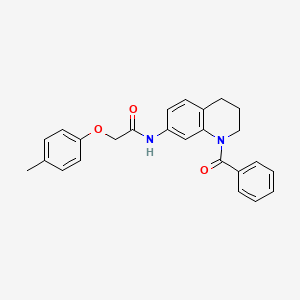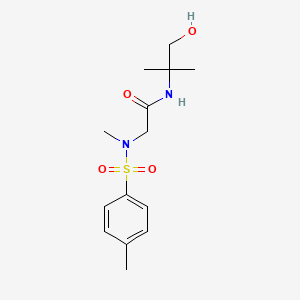
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide (NM4MBSA) is an organic compound with a wide range of applications in scientific research. It is a versatile chemical that can be used for synthesizing a variety of compounds, as well as for studying the mechanisms of action and biochemical and physiological effects of various substances.
Scientific Research Applications
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide has a wide range of applications in scientific research. It has been used as a synthetic intermediate for the synthesis of various compounds, such as drugs and dyes. It has also been used to study the mechanisms of action and biochemical and physiological effects of various substances. Additionally, it has been used in the synthesis of peptides and other organic compounds.
Mechanism of Action
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide acts as a substrate for enzymes, which catalyze the reaction of the compound with other molecules. The reaction proceeds through an SN2 mechanism, in which the methyl group of N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide is replaced by another molecule. This reaction is reversible, and the product of the reaction is a new compound.
Biochemical and Physiological Effects
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide is known to have a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on the metabolism of fatty acids, and to increase the production of nitric oxide.
Advantages and Limitations for Lab Experiments
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide has several advantages for laboratory experiments. It is a versatile chemical that can be used for synthesizing a variety of compounds, as well as for studying the mechanisms of action and biochemical and physiological effects of various substances. Additionally, it is a relatively inexpensive chemical, and is readily available from chemical suppliers. However, there are some limitations to using N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide in laboratory experiments. It is a relatively unstable compound, and can be easily degraded by heat or light. Additionally, it is a toxic compound, and should be handled with care.
Future Directions
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide has a wide range of potential future applications in scientific research. It could be used to develop new drugs, dyes, and other organic compounds. Additionally, it could be used to study the mechanisms of action and biochemical and physiological effects of various substances. Furthermore, it could be used to study the interactions between proteins and other molecules. Finally, it could be used to develop new methods for synthesizing compounds.
Synthesis Methods
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide can be synthesized using a number of different methods. One of the most common methods is the synthesis of a precursor, N-(9H-fluoren-2-yl)-4-methylbenzenesulfonamido)butanamide (NM4BSBA), followed by an acid-catalyzed reaction with a methylating agent such as dimethyl sulfate. The reaction proceeds through an SN2 mechanism to produce N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide. Other methods of synthesis include the direct reaction of an amine with a methylating agent, or the reaction of a sulfonamide with a methylating agent.
properties
IUPAC Name |
N-(9H-fluoren-2-yl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-18-9-12-22(13-10-18)31(29,30)27(2)15-5-8-25(28)26-21-11-14-24-20(17-21)16-19-6-3-4-7-23(19)24/h3-4,6-7,9-14,17H,5,8,15-16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARRQDXCALWLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-fluoren-2-yl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565393.png)
![3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565397.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B6565402.png)
![6-({4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6565403.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565413.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565418.png)
![7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6565428.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565458.png)


![2-(4-fluorophenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565481.png)
![N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6565487.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565488.png)